DC_517 -

DC_517

Catalog Number: EVT-264988
CAS Number:
Molecular Formula: C33H35N3O2
Molecular Weight: 505.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DC_517 is a member of the class of carbazoles that is 1,3-di(9H-carbazol-9-yl)propan-2-ol in which the hydroxy group is replaced by a 2-hydroxy-3-[(propan-2-yl)amino]propoxy group. It is a DNA methyltransferase 1 inhibitor (IC50 = 1.7 muM). It has a role as an EC 2.1.1.37 [DNA (cytosine-5-)-methyltransferase] inhibitor, an apoptosis inducer and an antineoplastic agent. It is a member of carbazoles, an ether, a secondary amino compound, a secondary alcohol and a tertiary amino compound.
Source and Classification

DC_517 was developed as part of a series of carbazole derivatives aimed at enhancing the pharmacological properties of existing DNMT1 inhibitors. It is classified under chemical compounds that target epigenetic modifications, specifically focusing on the inhibition of DNA methylation processes. The compound's chemical structure is characterized by its unique carbazole framework, which is instrumental in its biological activity against DNMT1.

Synthesis Analysis

The synthesis of DC_517 involves several key steps, utilizing various reagents and conditions to achieve the desired chemical structure. The following outlines the general synthetic pathway:

  1. Starting Materials: The synthesis typically begins with commercially available carbazole derivatives.
  2. Reagents: Key reagents include potassium hydroxide, dimethyl sulfoxide (DMSO), and palladium acetate.
  3. Reaction Conditions:
    • The reaction is conducted under nitrogen atmosphere to prevent oxidation.
    • Temperature is raised to approximately 110 °C and maintained for several hours to ensure complete reaction.
  4. Purification: Post-reaction, the crude product undergoes purification through column chromatography, utilizing a mixture of petroleum ether and ethyl acetate as the eluent.

The yield for DC_517 synthesis typically ranges around 45%, with melting point values reported between 134–136 °C. High-resolution mass spectrometry (HRMS) confirms the molecular weight, providing further validation of the synthesis process .

Molecular Structure Analysis

DC_517 exhibits a complex molecular structure characterized by a carbazole core. The key features include:

  • Molecular Formula: C₁₂H₉F
  • Molecular Weight: Approximately 186.0719 g/mol, confirmed by HRMS.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound's NMR data reveals distinct peaks corresponding to various protons in the molecule, indicating the presence of fluorine substituents and aromatic protons typical of carbazole derivatives.

The structural analysis indicates that specific substitutions on the carbazole ring enhance its binding affinity to DNMT1, contributing to its inhibitory activity .

Chemical Reactions Analysis

DC_517 primarily engages in biochemical reactions where it acts as an inhibitor of DNMT1. The following outlines its interaction mechanisms:

  • Inhibition of DNMT1 Activity: DC_517 binds to the active site of DNMT1, preventing the methylation of cytosine residues in DNA. This action disrupts normal gene expression patterns, which can lead to apoptosis in cancer cells.
  • Biochemical Assays: In vitro studies demonstrate an IC₅₀ value of approximately 1.7 µM for DC_517 against DNMT1, indicating its potency compared to other analogs like DC_05 .

The compound's efficacy has been validated through various assays that measure cell viability and methylation status post-treatment.

Mechanism of Action

The mechanism by which DC_517 exerts its effects involves several biochemical pathways:

  • Targeting DNMT1: By inhibiting DNMT1, DC_517 leads to decreased DNA methylation levels, particularly affecting genes involved in cell cycle regulation and apoptosis.
  • Cell Cycle Arrest: Studies indicate that treatment with DC_517 results in G0/G1 phase arrest in treated cells, correlating with upregulation of cyclin-dependent kinase inhibitors such as p21.
  • Induction of Apoptosis: The inhibition of DNMT1 also triggers endoplasmic reticulum stress pathways, leading to increased apoptosis during terminal stages of cell differentiation .

These mechanisms highlight DC_517's potential as a therapeutic agent in cancer treatment by modulating epigenetic regulation.

Physical and Chemical Properties Analysis

DC_517 possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white solid after purification.
  • Melting Point: Reported melting point ranges from 134 to 136 °C.
  • Solubility: Soluble in organic solvents such as DMSO and ethanol but less soluble in water.
  • Stability: Exhibits stability under inert conditions but may degrade upon prolonged exposure to moisture or air.

These properties are crucial for understanding how DC_517 can be formulated for therapeutic applications .

Applications

DC_517 has significant potential applications in scientific research and medicine:

  • Cancer Therapy: As a potent inhibitor of DNMT1, it is being explored for use in treating various cancers where aberrant DNA methylation plays a role.
  • Epigenetic Research: DC_517 serves as a valuable tool for studying DNA methylation processes and their implications in gene regulation.
  • Pharmacological Development: Ongoing research aims to optimize its pharmacokinetic properties for improved bioavailability and reduced side effects.
Introduction to DNMT1 as a Therapeutic Target in Oncological Epigenetics

Role of DNMT1 in Maintenance DNA Methylation and Tumor Suppressor Gene Silencing

DNA methyltransferase 1 (DNMT1) serves as the primary "maintenance methyltransferase," preserving epigenetic patterns during cellular replication. By binding to hemimethylated DNA at replication forks, DNMT1 ensures faithful copying of methylation marks to daughter strands, utilizing S-adenosylmethionine (SAM) as a methyl donor [8] [10]. In cancer, this maintenance function becomes subverted, leading to hypermethylation of CpG islands in promoter regions of tumor suppressor genes (TSGs). Critical TSGs like p16INK4a, MLH1 (DNA repair), and BRCA1 undergo transcriptional silencing when their promoters are hypermethylated, enabling uncontrolled proliferation and genomic instability [2] [6] [10]. Approximately 60-70% of human gene promoters reside within CpG islands, making them vulnerable to such silencing mechanisms in malignancies [8].

DNMT1 collaborates with binding partners like UHRF1 and PCNA to target replication foci, creating a self-reinforcing loop of epigenetic dysregulation. Its overexpression correlates with advanced tumor stage and poor prognosis across multiple cancers, including colorectal carcinoma and acute myeloid leukemia (AML) [5] [8]. Unlike de novo methyltransferases DNMT3A/3B, which establish new methylation patterns, DNMT1’s role in perpetuating existing aberrant methylation makes it a high-value target for reversing epigenetic silencing.

Table 1: Epigenetic Regulators in Cancer

TargetFunctionConsequence of Dysregulation
DNMT1Maintenance methylationTSG silencing, genomic instability
DNMT3A/DNMT3BDe novo methylationAberrant methylation landscapes
TET enzymesActive demethylationImpaired TSG re-expression
MBD proteinsMethylation "readers"Recruitment of repressive complexes

Limitations of Nucleoside Analog DNMT1 Inhibitors: Toxicity and Lack of Specificity

First-generation DNMT inhibitors azacitidine and decitabine are nucleoside analogs requiring incorporation into DNA/RNA to trap DNMT enzymes. Though clinically approved for myelodysplastic syndromes (MDS), their utility is constrained by:

  • Chemical instability: Rapid deamination by cytidine deaminase (half-life < 30 minutes in plasma), necessitating high-dose regimens [3] [9].
  • Cytotoxicity: Incorporation into DNA disrupts replication, causing double-strand breaks and apoptosis in healthy proliferating cells (e.g., bone marrow suppression) [6] [9].
  • Non-specificity: They inhibit all catalytically active DNMTs (DNMT1, DNMT3A, DNMT3B), perturbing global methylation with off-target effects [3] [9].

Table 2: Selectivity Profile of DNMT Inhibitors

InhibitorDNMT1 IC₅₀DNMT3A/3B ActivityChemical Stability
Azacitidine~200 nMNon-selectiveLow (deaminated rapidly)
Decitabine~100 nMNon-selectiveLow
DC_5171.7 µM>10-fold selective*High (non-nucleoside)

**Inferred from biochemical specificity data in [1] [4]

These limitations underscore the need for non-nucleoside inhibitors with improved stability and selectivity.

Properties

Product Name

DC_517

IUPAC Name

1-[1,3-di(carbazol-9-yl)propan-2-yloxy]-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C33H35N3O2

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C33H35N3O2/c1-23(2)34-19-24(37)22-38-25(20-35-30-15-7-3-11-26(30)27-12-4-8-16-31(27)35)21-36-32-17-9-5-13-28(32)29-14-6-10-18-33(29)36/h3-18,23-25,34,37H,19-22H2,1-2H3

InChI Key

BLTONWSCODZCNA-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN4C5=CC=CC=C5C6=CC=CC=C64)O

Solubility

Soluble in DMSO

Synonyms

DC_517; DC 517; DC517;

Canonical SMILES

CC(C)NCC(COC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN4C5=CC=CC=C5C6=CC=CC=C64)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.